2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol
Description
Historical Context and Discovery
The development of this compound emerged from the broader evolution of amino alcohol chemistry, which has been a cornerstone of organic synthesis since the early twentieth century. Amino alcohols as a chemical class gained prominence through their natural occurrence in biological systems and their utility as synthetic intermediates. The specific compound this compound represents a synthetic derivative that combines the pharmacophoric elements of aromatic substitution with the functional diversity of amino alcohol scaffolds.
Recent advances in stereoselective amino alcohol synthesis have highlighted the importance of developing efficient methodologies for accessing enantiopure compounds. Research published in 2025 demonstrated streamlined approaches using serine-derived chiral carboxylic acids in stereoselective electrocatalytic decarboxylative transformations, enabling efficient access to enantiopure amino alcohols. This methodology represents a significant advancement over traditional polar bond retrosynthetic analysis, which often requires extensive protecting group manipulations that complicate direct access to target molecules.
The emergence of this compound in the chemical literature reflects the growing interest in substituted aromatic amino alcohols for pharmaceutical applications. The compound's registration in chemical databases, including its assignment of Chemical Abstracts Service number 1249418-20-9, indicates its recognition as a distinct chemical entity worthy of systematic study. The timing of its first appearance in chemical databases around 2012 coincides with increased research activity in developing novel synthetic methodologies for complex amino alcohol structures.
Significance in Organic Chemistry Research
This compound occupies a significant position in contemporary organic chemistry research due to its potential as a versatile synthetic intermediate and its relevance to medicinal chemistry applications. The compound exemplifies the broader importance of amino alcohols, which are vital components in natural products, pharmaceuticals, and agrochemicals, serving as key building blocks for various applications. The specific substitution pattern of this molecule, featuring methyl groups at the 3 and 5 positions of the aromatic ring, provides unique steric and electronic properties that distinguish it from other amino alcohol derivatives.
The synthetic significance of this compound is further enhanced by recent developments in catalytic methodologies for amino alcohol preparation. Research has demonstrated that boron trifluoride-based catalysts can effectively facilitate reductive amination reactions under water-tolerant conditions, providing operationally simple methodologies for producing secondary and tertiary arylamines in high yield. These advances in synthetic methodology have made compounds like this compound more accessible for research applications and potential pharmaceutical development.
The compound's structural features make it particularly valuable for studying structure-activity relationships in biological systems. The presence of both amino and hydroxyl functional groups allows for diverse chemical modifications and provides multiple sites for molecular recognition. The 3,5-dimethyl substitution pattern influences both steric hindrance and electronic distribution, affecting chemical reactivity and biological activity profiles compared to other positional isomers. This makes the compound an attractive target for further research in pharmaceutical chemistry and materials science applications.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of aromatic amino alcohols, characterized by the presence of both amino and hydroxyl functional groups attached to a carbon framework that includes an aromatic ring system. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the longest carbon chain containing both functional groups serves as the parent structure.
Table 1: Fundamental Chemical Properties of this compound
The compound's classification as an amino alcohol is based on the presence of a primary amino group (-NH₂) and a secondary alcohol group (-OH) within the molecular structure. The 3,5-dimethylphenyl designation indicates the specific substitution pattern on the aromatic ring, where two methyl groups occupy the meta positions relative to the carbon bearing the ethanolamine side chain. This substitution pattern is significant because it creates a symmetrical aromatic system that influences both the compound's physical properties and its potential for intermolecular interactions.
The European Community number 899-605-8 provides additional regulatory identification for this compound within European chemical databases. The systematic name 2-amino-1-(3,5-dimethylphenyl)ethanol represents an alternative nomenclature that emphasizes the ethanol backbone with amino substitution, reflecting the compound's relationship to other phenylethanol derivatives commonly encountered in medicinal chemistry.
Stereochemical Variants and Isomeric Forms
The stereochemical complexity of this compound arises from the presence of a chiral center at the carbon bearing the hydroxyl group, designated as carbon-1 in the systematic numbering scheme. This asymmetric carbon can exist in two enantiomeric configurations, designated as (R) and (S) according to Cahn-Ingold-Prelog priority rules, resulting in distinct three-dimensional arrangements that exhibit different biological and chemical properties.
Table 2: Stereochemical Variants and Related Amino Alcohols
| Stereoisomer | Configuration | Molecular Weight | Optical Activity | Related Compounds |
|---|---|---|---|---|
| (R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol | R | 165.23 g/mol | Dextrorotatory | (R)-phenylglycinol derivatives |
| (S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol | S | 165.23 g/mol | Levorotatory | (S)-phenylglycinol derivatives |
| Racemic mixture | ±/- | 165.23 g/mol | Optically inactive | dl-amino alcohols |
The stereochemical properties of this compound are particularly relevant in the context of pharmaceutical applications, where enantiomeric forms often exhibit different biological activities. Research has shown that stereoselective synthesis of amino alcohols can be achieved through various methodologies, including enzymatic approaches that provide high enantioselectivity. The development of multienzyme pathways for converting amino acids into chiral amino alcohols demonstrates the importance of stereochemical control in accessing these valuable synthetic intermediates.
The relationship between this compound and other structurally related compounds provides insight into the broader family of substituted phenylethanol derivatives. For comparison, (S)-(+)-2-phenylglycinol, which lacks the methyl substituents, exhibits different physical properties including a melting point of 76-79°C and specific optical rotation of +33° (c = 0.75 in 1 M hydrochloric acid). These differences highlight how the 3,5-dimethyl substitution pattern significantly influences both the physical and optical properties of the amino alcohol framework.
The stereochemical variants of this compound also exhibit different collision cross sections in mass spectrometry analysis, as demonstrated by predicted values for various ionization adducts. This analytical distinction proves valuable for stereochemical assignment and purity assessment in synthetic applications. The ability to distinguish between enantiomers through analytical techniques is crucial for pharmaceutical development, where regulatory agencies require detailed characterization of chiral compounds.
Properties
IUPAC Name |
2-amino-1-(3,5-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOLMCVMBQOBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CN)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol, also known as 2-amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride, is an organic compound with significant potential in medicinal chemistry. Its structural features, including amino and hydroxyl functional groups, suggest various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 165.23 g/mol. The compound features a dimethyl-substituted phenyl ring which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in various biochemical reactions, modulating signal transduction pathways.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound has shown significant cytotoxicity against breast cancer cell line MDA-MB-231. The IC50 values indicate that it is more potent than standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.4 | 78.75 times more potent |
| Cisplatin | MDA-MB-231 | 31.4 | Reference |
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells. Flow cytometric analyses revealed that treatment with this compound resulted in nuclear condensation and fragmentation indicative of apoptosis at doses as low as 10 µM .
Case Studies
Several case studies have documented the biological effects of this compound:
- Cytotoxic Effects on Cancer Cells : A study demonstrated that derivatives of this compound exhibited modified nuclear morphology in treated cells compared to controls, suggesting effective induction of apoptosis .
- Enzyme Interaction Studies : Research has indicated that this compound interacts with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy in therapeutic contexts.
Scientific Research Applications
Chemistry
2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—enables its use in creating pharmaceuticals and specialty chemicals.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | 3,5-Dimethylbenzaldehyde or 3,5-Dimethylbenzoic acid |
| Reduction | Various amine derivatives |
| Substitution | N-substituted derivatives |
Biology
The compound is being investigated for its potential biological activities. Research indicates that it may interact with specific enzymes or receptors, modulating their activity through hydrogen bonding. This interaction is pivotal for understanding its role in signal transduction pathways related to neurotransmission and inflammation.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. Preliminary studies suggest potential antimicrobial and anti-inflammatory effects. Its structural features make it a candidate for drug development aimed at treating various diseases.
Antimicrobial Activity
Research has demonstrated that structurally similar compounds exhibit significant antimicrobial properties against drug-resistant pathogens. For instance:
- Study Findings : Compounds related to this compound showed effectiveness against methicillin-resistant Staphylococcus aureus and other resistant strains.
Pharmacological Studies
A study focusing on the pharmacodynamics of related compounds revealed that their interactions with biological targets could lead to the development of novel therapeutic agents. The amino group facilitates binding to active sites on enzymes, potentially inhibiting their function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the β-amino alcohol backbone but differ in aromatic substituents, halogenation, or functional groups:
Physicochemical and Toxicological Insights
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-dimethyl groups in the target compound enhance solubility in non-polar solvents compared to halogenated analogs (e.g., dichloro derivatives) . Nitro-substituted analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) exhibit higher reactivity due to the electron-deficient aromatic ring but lack toxicological data .
- Safety Profiles: Halogenated derivatives (e.g., dichloro, difluoro) often require stringent handling (e.g., immediate removal of contaminated clothing) due to undefined toxicity .
Preparation Methods
Reduction of Nitro Precursors
A common laboratory and industrial approach to prepare this compound involves the reduction of 2-nitro-2-(3,5-dimethylphenyl)ethanol or related nitro compounds. The reduction is typically carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas atmosphere in ethanol solvent. This method provides high yields and purity due to the selective catalytic hydrogenation of the nitro group to the amino group without affecting other functional groups.
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | 5% Pd/C |
| Solvent | Ethanol (EtOH) |
| Hydrogen Pressure | Atmospheric to 1.0 MPa |
| Temperature | 25–80 °C |
| Reaction Time | 1–3 hours |
This approach minimizes byproduct formation and environmental hazards compared to traditional metal powder reductions.
Industrial Production Methods
Industrial synthesis scales up the reduction process using efficient catalysts and optimized solvent systems. The reaction conditions are fine-tuned to maximize yield and minimize impurities. The use of gas-liquid reactors with adjustable stirring and temperature control ensures consistent production quality. Solvent recycling and catalyst reuse are incorporated to reduce cost and environmental impact.
Industrial methods also explore alternative reducing agents, but catalytic hydrogenation remains preferred due to its efficiency and environmental friendliness.
Detailed Research Findings and Analysis
Catalytic Hydrogenation Advantages
- Selectivity: Pd/C catalyzes the selective reduction of nitro groups to amino groups without reducing the aromatic ring or hydroxyl groups.
- Environmental Impact: Avoids heavy metal sludge and toxic waste associated with iron powder or tin chloride reductions.
- Scalability: Suitable for large-scale production with continuous flow reactors and efficient gas-liquid mixing.
Comparative Table of Preparation Methods
| Method | Reducing Agent/Catalyst | Solvent | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C + H2 | Ethanol | 25–80 °C, atmospheric to 1 MPa H2 | High selectivity, environmentally friendly, scalable | Requires hydrogen gas handling |
| Metal Powder Reduction | Fe powder + HCl or SnCl2 | Aqueous acidic | Elevated temperature | Simple equipment | Generates metal sludge, pollution |
| Chemical Reduction (NaBH4, LiAlH4) | Sodium borohydride, etc. | Organic solvents | Mild conditions | Mild and selective for carbonyls | Not typically used for nitro reduction |
| Multi-step Nitration + Reduction | Nitration followed by reduction | Various | Multi-step, harsher conditions | Access to diverse derivatives | Complex, lower yield, environmental concerns |
Notes on Purity and Yield
- Catalytic hydrogenation methods yield products with high purity (>98%) suitable for pharmaceutical applications.
- Industrial processes incorporate crystallization and solvent purification steps to achieve purity exceeding 99.9%.
- Avoidance of iron powder or tin chloride reduces heavy metal contamination and simplifies waste management.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of 3,5-dimethylphenol followed by amination. For example, using 1-bromo-2-methylpropane as an alkylating agent with a base like potassium carbonate in polar solvents (e.g., ethanol) achieves intermediate formation . Temperature control (60–80°C) and catalytic amounts of phase-transfer agents improve yield (>75%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. How can researchers characterize the structural and functional groups of this compound?
- Methodological Answer : Use FT-IR to confirm hydroxyl (-OH, ~3300 cm⁻¹) and primary amine (-NH₂, ~1600 cm⁻¹) groups. NMR (¹H and ¹³C) identifies methyl substituents (δ 2.2–2.4 ppm for CH₃ on phenyl) and ethanolic -CH₂- groups (δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₀H₁₅NO, exact mass 165.1154) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability tests show degradation <5% after 6 months at -20°C in airtight, amber vials. Avoid prolonged exposure to light or acidic conditions to prevent oxidation of the amino group .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl group position) impact the compound’s reactivity in organic synthesis?
- Methodological Answer : Computational modeling (DFT) and experimental SAR studies reveal that 3,5-dimethyl substitution enhances steric hindrance, reducing electrophilic substitution rates at the para position. For example, bromination at the phenyl ring requires harsher conditions (e.g., FeBr₃ catalyst, 80°C) compared to non-methylated analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) often arise from assay conditions. Standardize buffer pH (7.4), temperature (37°C), and pre-incubation times. Use positive controls (e.g., known protease inhibitors) and validate findings across multiple cell lines (e.g., HEK293 vs. HepG2) .
Q. How does this compound interact with enzymes like cytochrome P450, and what experimental approaches validate these interactions?
- Methodological Answer : The amino and hydroxyl groups facilitate hydrogen bonding with CYP450’s heme-active site. Use fluorescence quenching assays to measure binding affinity (Kd). Molecular docking (AutoDock Vina) predicts binding poses, while site-directed mutagenesis (e.g., mutating Phe87 to Ala) confirms critical interaction sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
